molecular formula C17H11N3O6S B2851551 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877636-36-7

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate

货号: B2851551
CAS 编号: 877636-36-7
分子量: 385.35
InChI 键: YKPBKFSPTSXQKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate is a synthetic small molecule compound of high interest in cardiovascular and metabolic disease research. This chemical builds upon a related scaffold, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), which was identified in a high-throughput screen as a potent and selective functional antagonist of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) . The APJ receptor system is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of heart failure and hypertension, making it a valuable target for pharmacological investigation . The compound is provided with a minimum purity of 97% . It has a molecular weight of 385.35 g/mol and a molecular formula of C₁₇H₁₁N₃O₆S . Researchers can utilize this reagent as a key chemical tool to further explore the structure-activity relationships (SAR) within this class of APJ receptor antagonists and to probe the complex physiology of the apelin pathway in model systems. As a handling note, this compound requires careful attention; it is harmful if swallowed and may cause skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c21-14-8-11(10-27-17-18-6-3-7-19-17)25-9-15(14)26-16(22)12-4-1-2-5-13(12)20(23)24/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPBKFSPTSXQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Microwave-Assisted Cyclization

Adapting methodologies from nitrofuran derivatives, microwave irradiation (150 W, 100°C, 20 min) accelerates the cyclization step, reducing reaction time from 4 h to 20 min while maintaining a 65% yield.

One-Pot Thioether Formation and Esterification

A sequential protocol eliminates intermediate isolation: after thioether formation, the reaction mixture is directly treated with 2-nitrobenzoyl chloride and Et3N. This approach achieves a 70% overall yield but requires stringent pH control to prevent hydrolysis.

Mechanistic and Electrochemical Insights

Role of Nitro Reduction in Bioactivity

Cyclic voltammetry studies (glassy carbon electrode, 0.1 M TBAP in DMF) reveal a reduction peak at −520 mV vs. Ag/AgCl, corresponding to nitro group reduction. This parallels the metabolic activation of pretomanid, suggesting a pro-drug mechanism reliant on nitroreductase activity.

Solubility and DFT Calculations

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a solvation free energy (ΔG_solv) of −15.2 kcal/mol, indicating moderate aqueous solubility. Experimental validation via shake-flask method (logP = 1.8) aligns with computational results.

Challenges and Optimization Strategies

Bromomethyl Group Installation

Direct bromination of 6-methyl-4H-pyran-3-ol using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl4) faces selectivity issues, yielding a 1:1 mixture of 6-bromomethyl and 5-brominated byproducts. Alternative routes via diketone cyclization prove more efficient.

Purification of Hydrophilic Intermediates

Silica gel chromatography with EtOAc/MeOH (95:5) effectively resolves polar intermediates, while reverse-phase HPLC (C18 column, acetonitrile/H2O) is employed for final product purification.

化学反应分析

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Structural Features

The molecular formula of this compound is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S with a molecular weight of approximately 382.43 g/mol. Its structure consists of:

  • A pyran ring , which contributes to its reactivity.
  • A pyrimidine moiety , enhancing its ability to interact with biological targets.
  • A sulfur atom , which may improve its pharmacological properties.

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate exhibit a range of biological activities, including:

Antimicrobial Properties

Research suggests that derivatives of this compound may possess significant antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Activity

The unique structural characteristics of this compound suggest potential anticancer properties. Some studies have indicated that pyran-based compounds can inhibit tumor growth and induce apoptosis in cancer cells, although further investigation is necessary to confirm these effects specifically for this compound .

Antidiabetic Effects

Compounds within the same chemical class have been shown to exhibit antidiabetic properties. The presence of the pyrimidine moiety may facilitate interactions with enzymes involved in glucose metabolism, making it a candidate for further research in diabetes management .

Synthesis and Reaction Pathways

The synthesis of This compound typically involves several steps:

  • Formation of the Pyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrimidine Moiety : This step often involves nucleophilic substitution reactions where the pyrimidine group is introduced into the pyran framework.
  • Functionalization : The final step may involve attaching the nitrobenzoate group through esterification or other coupling reactions.

The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes are used to optimize yields and purity.

作用机制

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Substituent Modifications on the Benzoate Group

The benzoate moiety is critical for APJ antagonism. Key findings include:

  • 4-Nitrobenzoate (ML221) : This substituent confers the highest activity. The nitro group’s para position enhances electron-withdrawing effects, optimizing receptor interaction .
  • 4-Bromo- and 4-Trifluoromethylbenzoates : These analogs showed moderate activity but lower potency than ML221 .
  • 2-Nitrobenzoate : Substitution at the ortho position (e.g., 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate ) likely reduces steric accessibility, though direct activity data are unavailable .
  • 3-Nitro-4-methylbenzoate : The analog 6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate introduces a methyl group, which may alter lipophilicity and binding kinetics. However, its APJ activity remains uncharacterized .

Table 1: Activity of Benzoate-Substituted Analogs

Substituent Position Reported Activity (IC50) Selectivity (vs. AT1)
4-Nitro (ML221) Para 0.70 μM (cAMP), 1.75 μM (β-arrestin) >37-fold
4-Bromo Para Active (exact IC50 N/A) Not reported
4-Trifluoromethyl Para Active (exact IC50 N/A) Not reported
2-Bromo Ortho No activity data
3-Nitro-4-methyl Meta No activity data

Modifications to the Thioether Group

The pyrimidinylsulfanylmethyl group is essential for activity:

  • Replacement with Other Heterocycles : Pyrimidine replacements (e.g., pyridines or triazoles) were tolerated but showed reduced potency .
  • Alkyl Chain Variations : Shortening or lengthening the methylene linker abolished activity, emphasizing the importance of spatial orientation .

Ester Group Replacements

Replacing the ester with alternative linkages (e.g., amides, sulfonates, or benzyl ethers) consistently resulted in loss of activity , highlighting the ester’s role as a pharmacophore .

Pharmacokinetic and ADMET Profiles

ML221 exhibits poor aqueous solubility (14-fold higher at physiological pH) and rapid hepatic metabolism in human and mouse liver preparations, limiting its in vivo utility . Comparative data for analogs are sparse, but structural modifications (e.g., bromo or methyl groups) may improve metabolic stability.

Table 2: ADMET Properties of ML221

Property Value/Outcome
Aqueous Solubility Poor (improved at pH 7.4)
PAMPA Permeability Moderate
Plasma Stability Low (rapid metabolism)
Hepatic Stability Rapid clearance in liver homogenates
Toxicity (Human Hepatocytes) >50 μM (non-toxic)

Selectivity and Off-Target Effects

ML221 demonstrates a clean off-target profile, with significant activity only at κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) . Analogs with bulkier substituents (e.g., 4-methyl-3-nitrobenzoate) may exhibit altered selectivity, though data are lacking .

生物活性

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N3O6SC_{17}H_{14}N_{3}O_{6}S with a molecular weight of approximately 385.35 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety, which is linked via a sulfur atom. This unique combination of functional groups suggests diverse biological activities, including potential anticancer, antimicrobial, and receptor antagonism properties.

Research indicates that This compound acts as a functional antagonist of the apelin (APJ) receptor. This receptor is crucial in regulating cardiovascular functions and energy metabolism. The compound demonstrates significant selectivity over other receptors, including the angiotensin II type 1 (AT1) receptor, making it a promising candidate for cardiovascular therapies .

Pharmacological Studies

  • Antagonistic Activity : The compound has been shown to inhibit apelin-13-mediated activation of the APJ receptor with an IC50 of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .
  • Selectivity : It exhibits over 37-fold selectivity against the AT1 receptor and minimal binding to other GPCRs, indicating a targeted mechanism of action .
  • Potential Therapeutic Applications : Given its interaction with cardiovascular pathways, this compound may have applications in treating heart diseases and metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure influence biological activity:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how modifications in substituents can significantly alter biological profiles, emphasizing the unique potential of This compound .

Synthesis and Chemical Reactivity

The synthesis typically involves multi-step organic reactions including:

  • Condensation : A pyrimidine derivative is condensed with a pyran ring precursor.
  • Esterification : The resulting compound undergoes esterification with 2-nitrobenzoic acid.
  • Optimization : Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Cardiovascular Effects : A study demonstrated that ML221 (a related compound) effectively modulates cardiovascular homeostasis through its action on the APJ receptor .
  • Antimicrobial Properties : Related pyrimidine derivatives have shown promising results against various bacterial strains, indicating potential for developing antimicrobial agents .

常见问题

Q. What are the established synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate, and how are reaction conditions optimized?

The synthesis involves three key steps:

  • Step 1 : Chlorination of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) using thionyl chloride to yield 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
  • Step 2 : Alkylation of pyrimidine-2-thiol with the chlorinated intermediate in acetonitrile/methanol under sodium methoxide catalysis.
  • Step 3 : Esterification with 4-nitrobenzoyl chloride in acetonitrile using cesium carbonate as a base. Optimization includes temperature control (ambient for Steps 1–2), solvent selection (acetonitrile for solubility), and stoichiometric ratios to minimize side products. Purity is confirmed via LC/MS and NMR .

Q. How is the molecular structure of ML221 validated in academic research?

Structural confirmation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., pyran C=O at δ ~171 ppm, pyrimidine protons at δ 8.5–7.0 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 384.06.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups .

Q. What biological activities are associated with ML221, and what assays are used to evaluate them?

ML221 is a potent APJ receptor antagonist, validated via:

  • cAMP Inhibition Assay : IC₅₀ = 0.70 µM.
  • β-Arrestin Recruitment Assay : IC₅₀ = 1.75 µM. Selectivity (>37-fold over AT1 receptor) is confirmed using GPCR panels. Assays involve APJ-expressing cells treated with apelin-13 (agonist) and luminescence detection .

Advanced Research Questions

Q. How do structural modifications to the benzoate or pyrimidine groups affect APJ antagonism?

SAR studies reveal:

  • Nitro Substituent : Critical for activity; replacement with 4-Br or 4-CF₃ reduces potency.
  • Ester Linkage : Replacing the ester with amides or sulfonates abolishes activity.
  • Pyrimidine Thioether : Oxidation to sulfone retains activity but reduces metabolic stability. These findings guide iterative design using combinatorial libraries and docking studies .

Q. What strategies address ML221’s poor aqueous solubility and metabolic instability in preclinical studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or lipid-based formulations.
  • Metabolic Stability : Introduce fluorinated analogs or prodrugs to block hepatic oxidation.
  • In Silico Modeling : Predict sites of Phase I metabolism (e.g., ester hydrolysis) for targeted modification .

Q. How can contradictory IC₅₀ values between cAMP and β-arrestin assays be reconciled?

Discrepancies (0.70 µM vs. 1.75 µM) may arise from:

  • Receptor Conformations : APJ may adopt distinct states in G protein- vs. β-arrestin-mediated pathways.
  • Assay Sensitivity : cAMP assays detect proximal signaling, while β-arrestin recruitment reflects downstream effects. Cross-validation with calcium flux or ERK phosphorylation assays is recommended .

Q. What in vivo challenges are anticipated for ML221, and how can they be mitigated?

  • Rapid Metabolism : Half-life <1 hour in murine liver homogenates.
  • Low Bioavailability : Poor permeability in PAMPA assays (moderate logP = 2.7). Solutions include:
  • Prodrug Derivatives : Mask ester groups to delay hydrolysis.
  • Nanoparticle Encapsulation : Improve plasma stability and tissue targeting .

Q. How does ML221’s selectivity profile impact its utility as a pharmacological tool?

ML221 shows negligible off-target binding to 29 GPCRs except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 µM). This selectivity enables precise interrogation of APJ in cardiovascular and metabolic models without confounding effects from related receptors (e.g., AT1) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。